2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride
Description
2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride is a halogenated acetamide derivative featuring a pyridine backbone substituted with chlorine atoms at positions 2 and 3. Its molecular formula is C₇H₆Cl₂N₂O·HCl (molecular weight: 245.5 g/mol), with a chloroacetamide group (-CO-NH-CH₂Cl) attached to the 2-pyridinyl nitrogen. This compound is synthesized via nucleophilic substitution reactions, as demonstrated in the reaction of chloroacetyl chloride with 5-chloro-2-aminopyridine intermediates under controlled conditions .
Its structural motif—combining pyridine and chloroacetamide moieties—imparts biological relevance, particularly in agrochemical and pharmaceutical research. For instance, derivatives of this compound are explored for anti-proliferative activity against cancer cell lines and as intermediates in pesticide development .
Properties
IUPAC Name |
2-chloro-N-(5-chloropyridin-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O.ClH/c8-3-7(12)11-6-2-1-5(9)4-10-6;/h1-2,4H,3H2,(H,10,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORGKCJDLKAJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride typically involves the reaction of 2-amino-5-chloropyridine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: N-oxide derivatives.
Reduction Reactions: Amine derivatives.
Scientific Research Applications
2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride is used in a wide range of scientific research applications:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Fluorine substitution (e.g., 5-fluoro analog) reduces molecular weight and enhances lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .
- Iodine substitution introduces steric bulk, limiting bioavailability but enabling applications in radiopharmaceuticals .
- The parent 5-chloro-2-pyridinyl derivative exhibits superior cytotoxicity (IC₅₀ = 1.8 µM against Caco-2 cells) compared to fluorinated analogs, likely due to enhanced electrophilicity of the chloroacetamide group .
Heterocyclic and Aromatic Substitution Variants
Table 2: Activity of Modified Acetamide Derivatives
Key Findings :
- Thiadiazole hybrids (e.g., compound 7d in ) demonstrate enhanced anticancer potency due to synergistic π-stacking interactions with DNA/RNA targets.
- Aromatic substituents (e.g., 2,4-dimethylphenyl) improve soil adsorption in herbicidal applications .
Crystallographic and Conformational Comparisons
X-ray diffraction studies of 2-chloro-N-(2,4-dimethylphenyl)acetamide reveal:
Biological Activity
2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis and Characterization
The synthesis of this compound involves the reaction of chloroacetyl chloride with various amines. The resulting compounds are characterized using techniques such as infrared spectroscopy (IR), gas chromatography-mass spectrometry (GC-MS), and melting point determination. The compound is typically obtained as a solid, and its purity is assessed through thin-layer chromatography (TLC) .
Antimicrobial Properties
The biological activity of this compound has been evaluated against various microorganisms, demonstrating significant antibacterial and antifungal properties. In a study conducted on synthesized chloroacetamides, the compound exhibited notable activity against several bacterial strains, including:
- Escherichia coli (ATCC 25922)
- Pseudomonas aeruginosa (ATCC 27853)
- Staphylococcus aureus (ATCC 25923)
- Candida species for antifungal activity
The antimicrobial screening was performed using an agar diffusion technique, which revealed varying zones of inhibition, indicating the effectiveness of the compound against these pathogens .
Case Study: Antibacterial Activity
The following table summarizes the antibacterial activity of various derivatives of 2-chloro-N-(5-chloro-2-pyridinyl)acetamide against selected bacterial strains:
| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |
|---|---|---|---|
| 3a | 7 | 16 | No zone |
| 3b | 26 | 23 | 25 |
| 3c | 30 | 35 | 36 |
| 3d | 27 | 29 | 30 |
| 3e | 30 | 30 | 36 |
This data suggests that certain derivatives possess strong antibacterial activity, particularly against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa .
The mechanism by which 2-chloro-N-(5-chloro-2-pyridinyl)acetamide exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth. The presence of chlorine atoms in its structure may enhance its lipophilicity, allowing better penetration through microbial membranes .
Pharmacological Applications
Research indicates that compounds similar to 2-chloro-N-(5-chloro-2-pyridinyl)acetamide may serve as glucokinase activators or modulators. This property positions them as potential therapeutic agents for managing conditions like diabetes and metabolic syndrome . The activation of glucokinase can facilitate better glucose homeostasis, making these compounds valuable in treating hyperglycemia-related complications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride, and how are intermediates characterized?
- Methodology : The compound can be synthesized via C-amidoalkylation of aromatic substrates. For example, chloroacetamide derivatives are prepared by reacting substituted pyridines with chloroacetyl chloride under controlled conditions. Key intermediates (e.g., substituted pyridinyl ethyl derivatives) are characterized using IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹, NH stretch at ~3200–3300 cm⁻¹) and NMR (e.g., pyridinyl protons at δ 7.5–8.5 ppm, CH₂Cl at δ 3.8–4.2 ppm) .
- Critical Step : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures minimal byproduct contamination.
Q. What spectroscopic techniques are essential for validating the structure of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign pyridinyl ring protons (δ 7.5–8.5 ppm) and acetamide carbonyl (δ ~165–170 ppm).
- IR : Confirm amide (C=O, NH) and C-Cl (600–800 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 249.03 for C₈H₇Cl₂N₂O·HCl) .
- Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation : Use fume hoods for synthesis due to potential HCl gas release. Wear nitrile gloves and goggles to avoid skin/eye contact.
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Dispose of waste via neutralization (e.g., 10% sodium bicarbonate) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Approach : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers. For example, simulate nucleophilic substitution at the pyridinyl nitrogen to predict regioselectivity .
- Integration : Combine with experimental data (e.g., reaction yields under varying temperatures) to refine computational parameters .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : If enzyme inhibition assays show variability (e.g., IC₅₀ ranging from 10–50 µM), validate using orthogonal methods:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics directly.
- Isothermal Titration Calorimetry (ITC) : Confirm thermodynamic parameters (ΔH, ΔS).
- Multi-Technique Validation : Cross-correlate with crystallography (if co-crystals form) to resolve binding mode ambiguities .
Q. How do structural modifications (e.g., halogen substitution) impact physicochemical properties?
- Experimental Design : Synthesize analogs (e.g., replacing Cl with F or Br on the pyridinyl ring) and compare:
- LogP : Measure via shake-flask method (Cl → Br increases hydrophobicity by ~0.5 log units).
- Solubility : Use dynamic light scattering (DLS) in PBS (pH 7.4).
- Data Interpretation : Electron-withdrawing groups (e.g., Cl) enhance stability but reduce solubility .
Q. What role does this compound play in designing enzyme inhibitors?
- Mechanistic Insight : The acetamide moiety mimics peptide bonds, enabling competitive inhibition of proteases. For example, it disrupts substrate binding in serine hydrolases (e.g., trypsin-like enzymes) via H-bonding with catalytic triad residues .
- Validation : Perform kinetic assays (e.g., Michaelis-Menten plots with/without inhibitor) and molecular docking (e.g., AutoDock Vina) to confirm binding poses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
